molecular formula C9H7Cl2F13Si B1295060 Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane CAS No. 73609-36-6

Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Cat. No. B1295060
CAS RN: 73609-36-6
M. Wt: 461.12 g/mol
InChI Key: VBDMVWQNRXVEGC-UHFFFAOYSA-N
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Description

Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a compound that falls within the category of organosilicon compounds, which are of significant interest in synthetic chemistry due to their multifunctional properties and potential applications. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of related chloromethylsilanes and their derivatives can offer insights into its characteristics.

Synthesis Analysis

The synthesis of multifunctional (chloromethyl)silanes is detailed in the first paper, where a series of compounds, including Cl2Si(CH2Cl)2 and others, were synthesized through coupling reactions between (chloromethyl)lithium and chlorosilanes . This method could potentially be adapted for the synthesis of Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane by using appropriate precursors and reaction conditions tailored to introduce the tridecafluorooctyl group.

Molecular Structure Analysis

The molecular structure of a related compound, (dichloromethyl)-trichlorosilane, was determined using gas phase electron diffraction, revealing a C1-symmetry and specific bond lengths and angles . This information provides a foundation for understanding the molecular geometry and potential reactivity of Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, as the presence of chloromethyl groups and silicon atoms are common to both molecules.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, the reactivity of similar silicon(IV) complexes with nitrile activation is explored in the second paper . This suggests that the compound may also participate in reactions involving nitrile groups, potentially leading to the formation of new silicon-based structures with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structural data and synthesis methods described in the papers. For instance, the presence of multiple chloromethyl groups and a long perfluorinated chain in Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane would likely contribute to its hydrophobicity and chemical stability. The electron-withdrawing nature of the fluorinated chain could also affect the reactivity of the silicon center, potentially influencing the compound's overall reactivity profile.

Scientific Research Applications

Synthesis and Modification of Polyfluoroorganosiloxane Resins

The hydrolytic cocondensation of trichloro (3,3,3-trifluoropropyl) silane with dichlorodimethyl-, dichloromethylphenyl-, and dichloromethyl (3,3,3-trifluoropropyl)-silanes leads to the synthesis of polyfluoroorganosiloxane resins. These resins show significant thermal stability, not decomposing below 350–435° in air and 460° in argon, indicating potential for high-performance applications in various fields including materials science (V. Ponomarenko, N. M. Khomutova, I. F. Manucharova, 1966).

Creation of Highly Fluorous Compounds for Partition Coefficients Study

A series of new compounds with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl substituents were synthesized to explore their partition coefficients between fluorous and organic phases. These studies are essential for understanding the fluorous phase behavior in applications such as liquid-liquid extraction and chromatography (Tomáš Strašák, L. Šťastná, V. Bílková, Veronika Skoupá, J. Karban, P. Cuřínová, J. Čermák, 2015).

Surface Functionalization and Modification

Silane monolayers on silica surfaces, prepared from various chlorosilanes, are widely used for surface functionalization and modification. The rapid, solvent-free approach for preparing monolayers of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)-1-dimethylchlorosilane on silicon oxide surfaces indicates potential for industrial applications in creating hydrophobic surfaces or modifying electronic materials' properties (G. Husseini, Eric T. Sevy, M. Asplund, Justin G. Peacock, M. Linford, 2002).

Mechanism of Action

The dichlorosilane part of the molecule suggests that it might be used in the production of silicon-based polymers or for surface modification. The perfluorooctyl group is a type of perfluorinated group, which means it contains carbon atoms fully saturated with fluorine atoms. These groups are known for their chemical stability and hydrophobicity .

properties

IUPAC Name

dichloro-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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InChI

InChI=1S/C9H7Cl2F13Si/c1-25(10,11)3-2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h2-3H2,1H3
Source PubChem
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InChI Key

VBDMVWQNRXVEGC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl
Source PubChem
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Molecular Formula

C6F13CH2CH2Si(CH3)Cl2, C9H7Cl2F13Si
Record name Silane, dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
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DSSTOX Substance ID

DTXSID00223797
Record name Dichloromethyl((perfluorohexyl)ethyl)silane
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Molecular Weight

461.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name (Tridecafluoro-1,1,2,2-tetrahydrooctyl)methyl dichlorosilane
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CAS RN

73609-36-6
Record name 1H,1H,2H,2H-Perfluorooctylmethyldichlorosilane
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Record name Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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Record name Dichloromethyl((perfluorohexyl)ethyl)silane
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Record name Dichloromethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
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